Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate
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Overview
Description
Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate typically involves the esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to catalyze the esterification reaction. This method allows for better control over reaction parameters and can lead to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl 2-oxo-4-(methylsulfanyl)butanoate.
Reduction: Formation of benzyl 2-hydroxy-4-(methylsulfanyl)butanol.
Substitution: Formation of benzyl 2-hydroxy-4-(substituted)butanoate.
Scientific Research Applications
Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylsulfanyl)butanoic acid: A precursor in methionine biosynthesis and used as a supplement in animal feeds.
Methyl 2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
Benzyl 2-hydroxy-4-(methylsulfanyl)butanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds
Properties
CAS No. |
184169-60-6 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
benzyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H16O3S/c1-16-8-7-11(13)12(14)15-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI Key |
NXHKMIYWTWWFMA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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